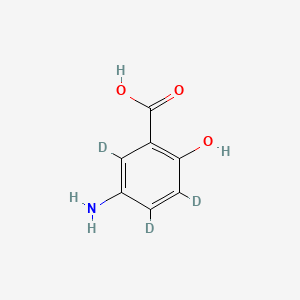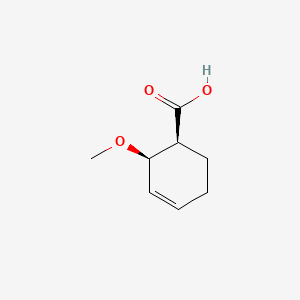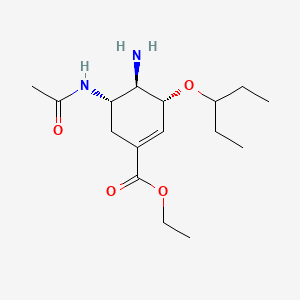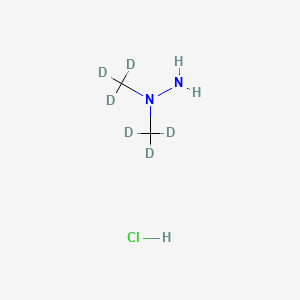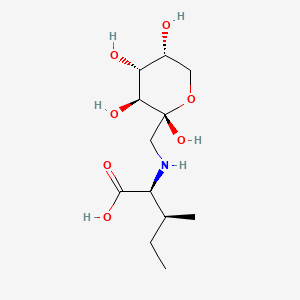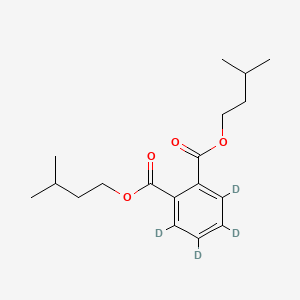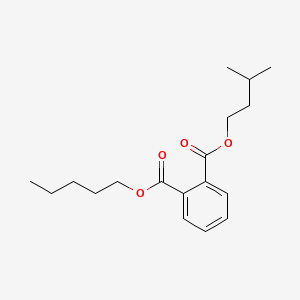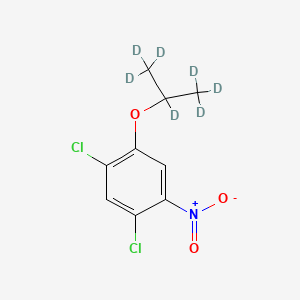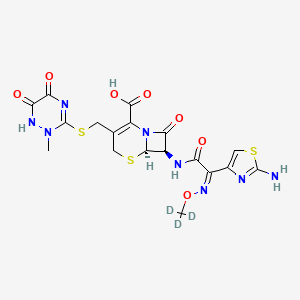
Oxandrolone 17-Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxandrolone, also known as Oxandrin and Anavar, is a synthetic testosterone analog . It is an androgenic hormone used to treat muscle loss from prolonged corticosteroid treatment and to treat bone pain associated with osteoporosis . It is also used to help promote weight gain in various situations, to help offset protein catabolism caused by long-term corticosteroid therapy, to support recovery from severe burns, to treat bone pain associated with osteoporosis, to aid in the development of girls with Turner syndrome, and for other indications .
Synthesis Analysis
The synthesis of Oxandrolone and its major metabolite 17-epi-oxandrolone has been achieved using a fungus-based protocol . The reference material was fully characterized by liquid chromatography nuclear magnetic resonance spectroscopy and high resolution/high accuracy mass spectrometry .Molecular Structure Analysis
The molecular structure of Oxandrolone and its major metabolite 17-epi-oxandrolone has been identified and confirmed using a highly sensitive and rapid on-line SPE-UHPLC-MS/MS method .Chemical Reactions Analysis
The chemical reactions of Oxandrolone and its major metabolite 17-epi-oxandrolone have been studied. The new oxandrolone metabolites demonstrated significantly longer detection periods (up to 18 days) compared to commonly targeted metabolites such as epioxandrolone or 18-nor-oxandrolone .Physical And Chemical Properties Analysis
The physical and chemical properties of Oxandrolone include a molecular formula of C19H30O3 and a molecular weight of 306.44 . The chemical formula for Oxandrolone 17-Sulfate is C19H30O6S and its molecular weight is 386.5 .Safety And Hazards
Oxandrolone may cause serious side effects. It does not appear that Oxandrolone increases the risk of progressive or transient liver injury, although monitoring liver enzymes is recommended . Users are advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contacting with skin and eye .
Orientations Futures
Oxandrolone is used for the treatment of several diseases associated with weight loss. Unfortunately, it is also abused by many athletes and bodybuilders due to its strong anabolic effect . Future research may focus on developing methods for the determination of oxandrolone and simultaneous identification of its major metabolite 17-epi-oxandrolone in urine matrices .
Propriétés
Numéro CAS |
143601-30-3 |
|---|---|
Nom du produit |
Oxandrolone 17-Sulfate |
Formule moléculaire |
C19H30O6S |
Poids moléculaire |
386.503 |
Nom IUPAC |
[(1R,5aS,9aS,11aS)-1,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O6S/c1-17-11-24-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)25-26(21,22)23/h12-15H,4-11H2,1-3H3,(H,21,22,23)/t12-,13?,14?,15?,17-,18-,19+/m0/s1 |
Clé InChI |
YPBBZPDXGLWWSK-LWRWTLSVSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)OS(=O)(=O)O)CCC4C3(COC(=O)C4)C |
Synonymes |
(4aS,4bS,6aS,7S,9aS,9bR,11aS)-Tetradecahydro-4a,6a,7-trimethyl-7-(sulfooxy)-cyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one; (5α,17β)-17-Methyl-17-(sulfooxy)-2-oxaandrostan-3-one; Cyclopenta[5,6]naphtho[1,2-c]pyran 2-Oxaandrostan-3-one Deriv. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



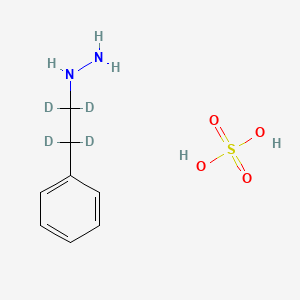
![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)
